(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: : Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: : (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential as a building block in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Methoxybenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Propoxybenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Butoxybenzyl)pyrrolidin-3-yl)methanol
Comparison: : Compared to its analogs, (1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methoxy, propoxy, and butoxy counterparts.
Biological Activity
(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol is a synthetic organic compound that incorporates a pyrrolidine ring, which is known for its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
The compound exhibits significant interaction with various biological targets, primarily due to the presence of the pyrrolidine ring. This structural feature enhances its ability to engage with enzymes and receptors, influencing cellular functions such as signaling pathways and gene expression.
Property | Description |
---|---|
Molecular Formula | C13H17NO2 |
Molecular Weight | 219.28 g/mol |
Solubility | Soluble in organic solvents; limited in water |
pKa | Estimated around 9.0 |
The biological activity of this compound primarily involves its binding interactions with specific enzymes and receptors. These interactions can lead to either inhibition or activation of enzymatic activity, affecting various metabolic pathways.
- Enzyme Interaction : The compound has shown potential as an enzyme inhibitor in several studies, impacting processes such as neurotransmitter uptake and metabolism.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, which could have implications in treating neurological disorders.
Cellular Effects
Research indicates that this compound influences cell viability and proliferation. In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines while promoting survival in normal cells under certain conditions.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on rat hippocampal neurons exposed to excitotoxic agents. The results showed that treatment with the compound significantly reduced cell death and preserved neuronal integrity by modulating AKT signaling pathways.
Dosage Effects
The biological effects of this compound vary with dosage. Lower concentrations exhibit beneficial effects, while higher doses may lead to toxicity. Understanding these dosage-dependent effects is crucial for its therapeutic application.
Table 2: Dosage Response in Animal Models
Dosage (mg/kg) | Effect on Cell Viability | Observations |
---|---|---|
1 | 90% viability | Minimal side effects |
10 | 70% viability | Moderate toxicity observed |
50 | 30% viability | High toxicity; significant side effects |
Therapeutic Applications
Given its promising biological activity, this compound is being explored for various therapeutic applications:
- Neurological Disorders : Potential use in treating conditions like Alzheimer's disease through neuroprotective mechanisms.
- Cancer Therapy : Investigated for its ability to induce apoptosis in tumor cells.
- Anti-inflammatory Properties : Early research suggests it may reduce inflammation in various models.
Properties
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)9-15-8-7-13(10-15)11-16/h3-6,13,16H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNDCWLVQFOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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